Cas no 1443327-54-5 ((2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane)

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane 化学的及び物理的性質
名前と識別子
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- (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane
- 1-Chloro-3-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
- 1443327-54-5
-
- MDL: MFCD18911245
- インチ: 1S/C13H9Cl2FS/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
- InChIKey: HXEVIPAZZAPXMU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CSC1C=CC=C(C=1)Cl)F
計算された属性
- 精确分子量: 285.9786050g/mol
- 同位素质量: 285.9786050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
- XLogP3: 5.3
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12142670-10g |
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane |
1443327-54-5 | 97% | 10g |
$1882 | 2024-07-23 | |
Crysdot LLC | CD12142670-25g |
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane |
1443327-54-5 | 97% | 25g |
$3439 | 2024-07-23 | |
Crysdot LLC | CD12142670-5g |
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane |
1443327-54-5 | 97% | 5g |
$1177 | 2024-07-23 | |
Crysdot LLC | CD12142670-1g |
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane |
1443327-54-5 | 97% | 1g |
$437 | 2024-07-23 |
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfaneに関する追加情報
Comprehensive Overview of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane (CAS No. 1443327-54-5)
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane, with the CAS number 1443327-54-5, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique sulfane linkage and halogen-substituted aromatic rings, exhibits properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in the development of novel pharmaceuticals and advanced materials.
The molecular structure of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane features a 2-chloro-6-fluorobenzyl group bonded to a 3-chlorophenyl moiety via a sulfane bridge. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity and interaction with other molecules. The presence of chloro and fluoro substituents enhances the compound's stability and influences its binding affinity, making it a subject of interest in drug discovery and agrochemical research.
In recent years, the demand for halogenated compounds like (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane has surged due to their versatility in synthetic chemistry. These compounds are often employed as intermediates in the synthesis of more complex molecules. For instance, they play a pivotal role in the development of heterocyclic compounds, which are foundational in creating new pharmaceutical agents and functional materials. The compound's CAS no. 1443327-54-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the most discussed topics in the context of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is its potential application in green chemistry. As the scientific community shifts toward sustainable practices, researchers are exploring ways to synthesize and utilize such compounds with minimal environmental impact. The halogenated nature of this compound raises questions about its biodegradability and eco-toxicity, which are hot topics in modern chemical research. Addressing these concerns is essential for its broader adoption in industrial applications.
Another area of interest is the compound's role in catalysis and polymer chemistry. The sulfane functional group can act as a ligand or a catalyst modifier, enhancing the efficiency of various chemical reactions. This property is particularly valuable in the production of high-performance polymers, where precise control over molecular structure is crucial. Industry experts often search for CAS 1443327-54-5 to explore its potential in these advanced applications.
From a commercial perspective, (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is available through specialized chemical suppliers, catering to the needs of research institutions and pharmaceutical companies. Its purity and synthesis scalability are critical factors for buyers, as these determine its suitability for large-scale production. The compound's CAS registry number serves as a unique identifier, ensuring accurate procurement and regulatory compliance.
In summary, (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane (CAS no. 1443327-54-5) is a multifaceted compound with significant potential in diverse scientific domains. Its structural features, combined with its applicability in drug development, material science, and sustainable chemistry, make it a subject of ongoing research and innovation. As the scientific community continues to uncover its capabilities, this compound is poised to play a pivotal role in advancing modern chemistry.
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